molecular formula C11H8ClF2NO B8175561 2-Chloro-6-(2,2-difluoroethoxy)quinoline

2-Chloro-6-(2,2-difluoroethoxy)quinoline

Cat. No.: B8175561
M. Wt: 243.63 g/mol
InChI Key: YOSNYOJUXPUGBA-UHFFFAOYSA-N
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Description

2-Chloro-6-(2,2-difluoroethoxy)quinoline is a halogenated quinoline derivative characterized by a chlorine atom at the 2-position and a 2,2-difluoroethoxy group at the 6-position of the quinoline scaffold. These groups enhance metabolic stability and lipophilicity, which are critical for drug design .

Properties

IUPAC Name

2-chloro-6-(2,2-difluoroethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2NO/c12-10-4-1-7-5-8(16-6-11(13)14)2-3-9(7)15-10/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSNYOJUXPUGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2,2-difluoroethoxy)quinoline typically involves the reaction of 2-chloroquinoline with 2,2-difluoroethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol replaces the chlorine atom on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2,2-difluoroethoxy)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-6-(2,2-difluoroethoxy)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2-difluoroethoxy)quinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

The table below compares key structural and functional attributes of 2-Chloro-6-(2,2-difluoroethoxy)quinoline with analogous compounds:

Compound Name CAS Molecular Formula Substituents Key Features
2-Chloro-6-(2,2-difluoroethoxy)quinoline Not provided C₁₁H₉ClF₂NO 2-Cl, 6-(OCH₂CF₂) High lipophilicity, metabolic stability
4-Chloro-6-ethoxy-quinoline 103862-63-1 C₁₁H₁₀ClNO 4-Cl, 6-OCH₂CH₃ Simpler ethoxy group; reduced fluorination
4-Chloro-6-(difluoromethoxy)-2-(difluoromethyl)quinoline 1285085-60-0 C₁₁H₆ClF₄NO 4-Cl, 6-OCHF₂, 2-CF₂H Multiple fluorines; increased metabolic stability
4-Chloro-6-methoxy-2-(thiophen-2-yl)quinoline 5828-42-2 C₁₄H₁₀ClNOS 4-Cl, 6-OCH₃, 2-thiophene Sulfur-containing; potential for π-π interactions
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline 1701-27-5 C₁₁H₇ClF₃NO 4-Cl, 6-OCH₃, 2-CF₃ Strong electron-withdrawing CF₃ group; enhanced reactivity

Key Differences and Implications

  • Substituent Effects: Chlorine Position: Chlorine at the 2-position (target compound) vs. 4-position (e.g., CAS 103862-63-1) alters electronic distribution. The 2-Cl group may sterically hinder electrophilic substitution reactions compared to 4-Cl derivatives . Thiophene vs. Fluorinated Groups: The thiophene ring in CAS 5828-42-2 introduces sulfur, enabling unique binding interactions (e.g., with metal ions) but lacks the metabolic stability conferred by fluorine .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Fluorinated compounds (e.g., CAS 1285085-60-0 and the target) generally exhibit higher logP values than non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the half-life of the target compound compared to ethoxy or methoxy derivatives .
  • Synthetic Complexity : The trifluoromethyl group (CAS 1701-27-5) requires specialized reagents for synthesis, whereas the difluoroethoxy group in the target compound can be introduced via nucleophilic substitution .

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